2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide” consists of a benzamide group attached to a bromothiophene group via a methyleneamino linkage. The presence of the bromine atom and the sulfur atom in the thiophene ring may significantly influence the electronic properties of the molecule .
Scientific Research Applications
-
Flexible Transparent and Hydrophobic Coatings for Anti-Counterfeit Applications
- Summary: This research focuses on the development of flexible, transparent, and hydrophobic coatings for anti-counterfeit applications. The coatings are based on silicon nanocrystals (SiNCs), which have attracted considerable attention due to their high natural abundance, low toxicity, and impressive optical properties .
- Method: The process involves thermal hydrosilylation between hydrogen-terminated silicon nanocrystals and 1-decene to prepare lipophilic silicon nanocrystals with red fluorescence. These are then dispersed into reinforcing PDMS composites with vinyl-capped silicone resin to fabricate a new SiNCs/PDMS coating .
- Results: The resulting composites exhibit superior transparency, outstanding fluorescence stabilities, and enhanced mechanical properties and thermal stability. They also show an excellent anti-counterfeiting effect when used as ink by screen-printing on cotton fabric .
-
Organic Adsorption on Hydrophilic Hierarchical Structures for Bionic Superhydrophobicity
- Summary: This research explores the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials. The focus is on organic adsorbate on hierarchically structured surfaces for superhydrophobicity .
- Method: The process involves preparing micro/nanostructures and chemical modification. The review summarizes conditions of organic adsorption on hierarchically structured surfaces for superhydrophobicity .
- Results: The research highlights the effects of organic adsorbates on hierarchically structured surfaces, including defects, storage time in air, heating/vacuum treatment, and storage environment. It also introduces the self-repairing property due to organic adsorption again and the reversible superhydrophobicity/superhydrophilicity transition .
-
Flexible Transparent and Hydrophobic Coatings for Anti-Counterfeit Applications
- Summary: This research focuses on the development of flexible, transparent, and hydrophobic coatings for anti-counterfeit applications. The coatings are based on silicon nanocrystals (SiNCs), which have attracted considerable attention due to their high natural abundance, low toxicity, and impressive optical properties .
- Method: The process involves thermal hydrosilylation between hydrogen-terminated silicon nanocrystals and 1-decene to prepare lipophilic silicon nanocrystals with red fluorescence. These are then dispersed into reinforcing PDMS composites with vinyl-capped silicone resin to fabricate a new SiNCs/PDMS coating .
- Results: The resulting composites exhibit superior transparency, outstanding fluorescence stabilities, and enhanced mechanical properties and thermal stability. They also show an excellent anti-counterfeiting effect when used as ink by screen-printing on cotton fabric .
-
Organic Adsorption on Hydrophilic Hierarchical Structures for Bionic Superhydrophobicity
- Summary: This research explores the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials. The focus is on organic adsorbate on hierarchically structured surfaces for superhydrophobicity .
- Method: The process involves preparing micro/nanostructures and chemical modification. The review summarizes conditions of organic adsorption on hierarchically structured surfaces for superhydrophobicity .
- Results: The research highlights the effects of organic adsorbates on hierarchically structured surfaces, including defects, storage time in air, heating/vacuum treatment, and storage environment. It also introduces the self-repairing property due to organic adsorption again and the reversible superhydrophobicity/superhydrophilicity transition .
properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylideneamino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEADOPONHLEDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Btynb |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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